molecular formula C16H17NO5S B2653826 N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 332418-67-4

N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2653826
CAS No.: 332418-67-4
M. Wt: 335.37
InChI Key: ZOXKYLVSLHBESP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 332418-67-4) is a high-purity, synthetic N-substituted glycine derivative of significant interest in chemical and biomedical research. With a molecular formula of C16H17NO5S and a molecular weight of 335.37 g/mol , this compound serves as a valuable building block, or submonomer, in the solid-phase synthesis of peptoids (N-substituted glycine oligomers) . Peptoids are a class of synthetic polymers that mimic peptides but possess superior proteolytic stability and cellular permeability, making them a powerful platform for exploring protein-protein interactions, drug discovery, and the development of novel biomaterials . The structure of this reagent, featuring an ethoxyphenyl group and a phenylsulfonyl moiety, contributes to the diverse side-chain chemistry that is central to constructing combinatorial libraries and tuning the properties of resulting oligomers for specific applications, including diagnostics, catalysis, and sensor technology . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-14-10-8-13(9-11-14)17(12-16(18)19)23(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKYLVSLHBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Formation of Intermediate: The reaction between 4-ethoxyaniline and phenylsulfonyl chloride results in the formation of N-(4-ethoxyphenyl)-phenylsulfonamide.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinamide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of glycinamide derivatives.

    Substitution: Formation of substituted sulfonyl glycine derivatives.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs lie in substituent groups on the phenyl rings and glycine backbone modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Mass Key Functional Groups Biological Activity
N-(4-Ethoxyphenyl)-N-(phenylsulfonyl)glycine 4-ethoxy (C₆H₄-OCH₂CH₃) C₁₆H₁₇NO₅S 335.38 Sulfonamide, carboxylic acid Potential aldose reductase inhibition
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester (CAS 331749-97-4) 2-methyl (C₆H₄-CH₃), methyl ester C₁₆H₁₇NO₄S 319.38 Sulfonamide, ester Not reported; ester may enhance lipophilicity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-nitro (C₆H₄-NO₂) C₁₄H₁₂N₂O₆S 336.32 Sulfonamide, nitro, carboxylic acid Enhanced acidity due to nitro group
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2) 4-methyl (C₆H₄-CH₃) on both rings C₁₆H₁₇NO₄S 319.38 Sulfonamide, methyl, carboxylic acid Increased lipophilicity; weak MMP inhibition
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate 4-methoxy (C₆H₄-OCH₃), 4-nitro-naphthyl C₂₃H₂₃N₂O₇S 483.51 Sulfonamide, ester, nitro Nrf2 activation (non-electrophilic)

Impact of Substituents on Properties

  • Methoxy analogs (e.g., ) show similar effects but may exhibit reduced steric hindrance compared to ethoxy.
  • Electron-Withdrawing Groups (e.g., Nitro):
    The 3-nitro substituent in lowers pKa of the carboxylic acid, increasing acidity. This could improve solubility in polar solvents but reduce membrane permeability.

  • Lipophilicity and Bioavailability:
    Methyl groups () and ester derivatives () enhance lipophilicity, favoring blood-brain barrier penetration. However, esters may require metabolic activation (hydrolysis) to release active carboxylic acids.

  • Steric Effects: Bulky substituents (e.g., 4-nitronaphthyl in ) may hinder binding to enzyme active sites, as seen in MMP inhibitors where larger groups reduced activity .

Biological Activity

N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Ethoxy group : Enhances lipophilicity and solubility.
  • Phenylsulfonyl moiety : Known for its role in enzyme inhibition and interaction with biological targets.
  • Glycine backbone : Provides a structural framework that may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, modulating metabolic pathways that are crucial for various physiological processes. The exact mechanisms are still being elucidated, but preliminary studies suggest that it can alter enzyme activity, potentially leading to therapeutic effects in conditions such as inflammation and pain management.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, including:

  • Reduction of inflammatory responses
  • Alteration of neurotransmitter levels

Table 1: Enzyme Targets and Inhibition Effects

Enzyme TargetInhibition TypeBiological Effect
Glycine transporter type 1CompetitiveIncreased synaptic glycine levels
Cyclooxygenase (COX)Non-competitiveReduced prostaglandin synthesis

Case Studies

  • Inflammation Model : A study investigated the effects of this compound in a murine model of inflammation. The compound demonstrated significant reduction in edema and inflammatory cytokine levels compared to controls, suggesting its potential as an anti-inflammatory agent.
  • Neurotransmitter Regulation : In vitro studies showed that treatment with this compound resulted in increased glycine levels at synapses, enhancing NMDA receptor activity. This finding supports the hypothesis that the compound may be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia .

Research Findings

Recent studies have highlighted the compound's broad range of biological activities:

  • Antitumor Activity : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Analgesic Properties : The compound has been evaluated for pain relief in preclinical models, showing efficacy comparable to established analgesics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryReduced edema and cytokine levels
AnalgesicPain relief comparable to standard analgesics

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : React glycine derivatives with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Etherification : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 0–5°C for exothermic steps) .

  • Critical Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR : Confirm regiochemistry of ethoxyphenyl and sulfonyl groups (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl signals at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 378.08) .
  • Infrared Spectroscopy (IR) :
  • Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1680–1720 cm⁻¹ (C=O from glycine) confirm functional groups .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition : The sulfonamide moiety acts as a transition-state analog, inhibiting enzymes like histone deacetylases (HDACs) or lysine-specific demethylases (LSD1) via coordination to zinc ions in active sites .
  • Receptor Interactions : Ethoxyphenyl groups may enhance lipophilicity, facilitating membrane penetration and binding to G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers address low yields or impurities during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization :
  • Temperature Control : Use jacketed reactors to maintain exothermic reactions at ≤10°C .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce byproducts .
  • Impurity Profiling :
  • HPLC-MS : Identify and quantify side products (e.g., des-ethoxy derivatives) using reverse-phase C18 columns .

Q. How should contradictory results in biological activity assays (e.g., IC50 variability) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Use internal controls (e.g., known HDAC inhibitors) to validate assay conditions .
  • Repeat experiments in triplicate with fresh stock solutions to rule out degradation .
  • Structural Confirmation :
  • Re-analyze compound purity via X-ray crystallography to exclude polymorphic effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Functional Group Modifications :
  • Synthesize analogs with varied substituents (e.g., 4-ethoxy vs. 4-methylphenyl) to assess steric/electronic effects on target binding .
  • Computational Modeling :
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC8 or COX-2 active sites .
  • Pharmacokinetic Profiling :
  • Measure logP values (e.g., shake-flask method) to correlate lipophilicity with cellular uptake .

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